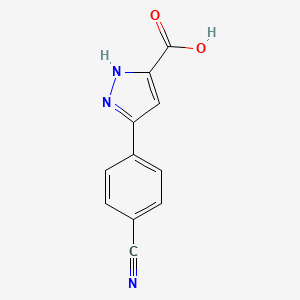

5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-cyanophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-6-7-1-3-8(4-2-7)9-5-10(11(15)16)14-13-9/h1-5H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCXGRRNWGRISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic Acid

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analytical framework for the characterization of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid. As a molecule of interest within contemporary medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the core properties of the compound and furnishes detailed, field-proven methodologies for their experimental determination, ensuring data integrity and reproducibility.

Compound Profile: 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid

5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents due to their diverse biological activities. The presence of the cyano-substituted phenyl ring and the carboxylic acid moiety suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API).

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid | N/A |

| CAS Number | 934605-31-9 | |

| Molecular Formula | C₁₁H₇N₃O₂ | N/A |

| Molecular Weight | 213.19 g/mol | N/A |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NN2)C(=O)O)C#N | N/A |

Core Physicochemical Properties: A Proactive Approach to Characterization

While extensive experimental data for 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid is not widely published, this guide provides the necessary protocols to empower researchers to generate these critical data points in-house. The following sections detail the experimental determination of key physicochemical parameters.

Melting Point: A Primary Indicator of Purity

The melting point is a fundamental property that provides a preliminary assessment of a compound's purity. A sharp melting range is indicative of a pure substance.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small, dry sample of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Employ a heating rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Acid Dissociation Constant (pKa): Unveiling Ionization Behavior

The pKa value is critical for understanding the ionization state of a molecule at a given pH, which profoundly influences its solubility, absorption, distribution, and excretion. For 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid, the carboxylic acid group is the primary acidic center.

Experimental Protocol: Potentiometric Titration [1][2][3]

-

Solution Preparation:

-

Prepare a standard solution of the compound (e.g., 1 mM) in a suitable solvent system. Due to potential low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.[3][4]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[1][2]

-

-

Instrumentation:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10) at the experimental temperature.

-

Use a magnetic stirrer to ensure solution homogeneity.

-

-

Titration Procedure:

-

Place a known volume of the sample solution in a titration vessel.

-

If the compound is acidic, titrate with the standardized strong base, adding small, precise volumes of the titrant.

-

Record the pH after each addition, ensuring the reading stabilizes.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Perform the titration in triplicate to ensure accuracy.

-

Lipophilicity (LogP): Predicting Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic and an aqueous solvent, typically octan-1-ol and water. It is a key predictor of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method (OECD 107) [5][6]

-

System Preparation:

-

Pre-saturate octan-1-ol with water and water with octan-1-ol.

-

Prepare a stock solution of the compound in the appropriate phase (typically octan-1-ol for poorly water-soluble compounds).

-

-

Partitioning:

-

In a separatory funnel, combine known volumes of the pre-saturated octan-1-ol and water.

-

Add a known amount of the compound stock solution.

-

Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

-

Allow the phases to separate completely. Centrifugation can be used to break up emulsions.

-

-

Concentration Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Conduct the experiment in triplicate.

-

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability.

Experimental Protocol: Shake-Flask Method

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method such as HPLC-UV.

-

Reporting: Express the solubility in units such as mg/mL or µM.

Thermal Stability: Assessing Degradation Profile

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA) [7][8]

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA pan.

-

Instrumentation: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve will show the temperature at which mass loss occurs, indicating decomposition. The onset temperature of decomposition is a key measure of thermal stability.

Crystal Structure: The Blueprint of the Solid State

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding structure-activity relationships and for solid-form development.

Experimental Protocol: Single-Crystal X-ray Diffraction [9][10]

-

Crystal Growth: Grow single crystals of the compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a diffractometer.

-

Cool the crystal in a stream of cold nitrogen (typically 100 K) to reduce thermal motion.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Conclusion

This technical guide provides a robust framework for the comprehensive physicochemical characterization of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid. While a complete experimental dataset for this specific molecule is not yet publicly available, the detailed protocols herein empower researchers to generate high-quality, reproducible data. A thorough understanding of these fundamental properties is a critical step in the journey of drug discovery and development, enabling informed decisions and accelerating the progression of promising new chemical entities.

References

-

[No Author]. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. Retrieved from [Link]

-

[No Author]. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. Retrieved from [Link]

-

Encyclopedia MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

[No Author]. (n.d.). 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide. NIH. Retrieved from [Link]

-

ResearchGate. (2024, August). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

[No Author]. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Analytical Chemistry Insights. (2013, January 1). Development of methods for the determination of pKa values. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. pure.tue.nl [pure.tue.nl]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. oecd.org [oecd.org]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes [etd.iisc.ac.in]

Advanced Spectroscopic Elucidation of Pyrazole Derivatives: A Multi-Modal Analytical Framework

Executive Summary

Pyrazole derivatives form the structural backbone of numerous blockbuster drugs, ranging from COX-2 inhibitors (Celecoxib) to JAK inhibitors (Ruxolitinib). However, the structural elucidation of these nitrogen-rich heterocycles presents unique analytical challenges. Annular tautomerism, complex hydrogen-bonding networks, and ambiguous regioisomerism frequently confound standard analytical workflows.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic textbook theory. Here, we will dissect the causality behind the spectroscopic behavior of pyrazoles across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By understanding the physical chemistry driving these spectral phenomena, researchers can implement the self-validating protocols detailed below to ensure absolute structural certainty in their drug development pipelines.

Nuclear Magnetic Resonance (NMR): Resolving Tautomeric Complexity

The most frequent point of failure in pyrazole characterization is the misinterpretation of ¹H and ¹³C NMR spectra due to annular tautomerism. In 1H-pyrazoles, the N-H proton rapidly exchanges between the N1 and N2 positions.

The Causality of Spectral Broadening

Researchers often observe a missing or excessively broad signal in the 10.0–14.0 ppm range of their ¹H NMR spectra. This is not an instrument artifact; it is driven by two physical phenomena:

-

Intermediate Chemical Exchange: The N-H proton exchanges at a rate comparable to the NMR timescale, causing the signals of the individual tautomers to coalesce into a broad, averaged peak[1].

-

Quadrupolar Relaxation: The proton is covalently bound to a ¹⁴N nucleus (Spin I=1 ). The quadrupolar moment of ¹⁴N interacts with the molecule's electric field gradient, providing a highly efficient relaxation pathway that severely broadens the attached proton's signal[1].

To achieve definitive regio-assignment, we must leverage ¹⁵N NMR. Due to its high sensitivity to protonation states, the pyrrole-like nitrogen (N1, protonated) typically resonates around 190–200 ppm, while the pyridine-like nitrogen (N2, unprotonated) is highly deshielded, appearing around 250–265 ppm[2].

Table 1: Diagnostic NMR Chemical Shifts for 1H-Pyrazoles

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity & Mechanistic Notes |

| ¹H | N-H | 10.0 - 14.0 | Broad singlet; highly dependent on solvent H-bonding[1]. |

| ¹H | C3-H / C5-H | 7.5 - 8.0 | Singlet or doublet; sensitive to the adjacent heteroatom[3]. |

| ¹H | C4-H | 6.0 - 6.5 | Doublet or multiplet; shielded by the electron-rich π -system. |

| ¹³C | C3 / C5 | 130.0 - 140.0 | Quaternary or CH; broadens during fast tautomeric exchange[2]. |

| ¹⁵N | N1 (Pyrrole-like) | 190.0 - 200.0 | Shielded; directly bonded to the exchangeable proton[2]. |

| ¹⁵N | N2 (Pyridine-like) | 250.0 - 265.0 | Deshielded; lone pair available for hydrogen bonding[2]. |

Protocol 1: Self-Validating VT-NMR & HMBC Workflow

To definitively lock down the structure of a tautomeric pyrazole, deploy the following self-validating system:

-

Baseline Acquisition: Dissolve 5–10 mg of the pyrazole in 0.6 mL of anhydrous DMSO- d6 . Acquire a standard 1D ¹H spectrum at 298 K. Validation Check: Identify the broad N-H resonance[3].

-

Orthogonal D₂O Exchange: Add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Validation Check: The complete disappearance of the 10–14 ppm signal confirms it as an exchangeable N-H proton[1].

-

Variable Temperature (VT) Modulation: Lower the probe temperature in 10 K increments (down to 250 K). Causality: Cooling slows the tautomeric exchange rate relative to the NMR timescale. This resolves the averaged, broad signals into two distinct sets of sharp peaks representing the individual tautomers in slow exchange[4].

-

2D HMBC Acquisition: At the temperature where signals are sharpest, acquire a ¹H-¹³C and ¹H-¹⁵N HMBC spectrum. Causality: HMBC correlates protons to carbons/nitrogens 2–3 bonds away, allowing you to bridge the gap across quaternary centers and definitively assign the 3-position versus the 5-position[1].

Caption: Workflow for resolving pyrazole tautomerism and structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Mechanistic Fragmentation Pathways

When profiling pyrazole-containing drug metabolites via LC-MS/MS or confirming synthetic products via GC-EI-MS, relying solely on the precursor mass [M]+∙ or [M+H]+ is insufficient. The pyrazole core undergoes highly specific, thermodynamically driven fragmentation pathways.

The Causality of Pyrazole Fragmentation

Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), the pyrazole ring exhibits two dominant degradation routes:

-

Expulsion of Hydrogen Cyanide (HCN, -27 Da): The cleavage of the C3-C4 and N1-C5 bonds leads to the expulsion of HCN. This is a retro-1,3-dipolar cycloaddition-like process that is highly diagnostic for unsubstituted or partially substituted pyrazoles[5].

-

Loss of Molecular Nitrogen (N₂, -28 Da): Driven by the extreme thermodynamic stability of the N≡N triple bond, the cleavage of the N-N bond from the [M−H]+ ion results in the loss of N₂[5].

For N -substituted pyrazoles (e.g., N -tetrahydropyranyl derivatives), the initial fragmentation often involves the cleavage of the bulky substituent before the core ring degrades[6].

Table 2: Diagnostic MS Fragmentation Losses for Pyrazoles

| Precursor Ion | Neutral Loss | Mass Difference (Da) | Mechanistic Rationale |

| [M]+∙ or [M−H]+ | HCN | -27 | Scission of the pyrazole ring; dominant in C-substituted pyrazoles[5]. |

| [M−H]+ | N₂ | -28 | Cleavage of the N-N bond; driven by N₂ leaving group stability[5]. |

| [M]+∙ | NO / NO₂ | -30 / -46 | Characteristic substituent cleavage for nitropyrazoles[5]. |

| [M]+∙ | R (Substituent) | Variable | Cleavage of bulky N1-substituents prior to ring opening[6]. |

Protocol 2: LC-ESI-MS/MS Fragmentation Profiling

-

Sample Preparation: Prepare a 1 µg/mL solution of the pyrazole derivative in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid to promote protonation.

-

Ionization & Precursor Selection: Infuse the sample into the ESI source in positive ion mode. Validation Check: Observe the [M+H]+ pseudomolecular ion.

-

Collision-Induced Dissociation (CID): Isolate the [M+H]+ ion in the first quadrupole (Q1) and apply a collision energy ramp (10–40 eV) in the collision cell (Q2) using Argon gas.

-

Fragment Analysis: Monitor Q3 for the diagnostic neutral losses. Causality: The distinct loss of 27 Da (HCN) versus 28 Da (N₂) allows you to map the substitution pattern of the pyrazole core, as substituents at the 3/5 positions will alter the mass of the expelled nitrile fragment[5].

Caption: Primary mass spectrometry fragmentation pathways of the pyrazole heterocyclic core.

Infrared (IR) Spectroscopy: Probing Intermolecular Dynamics

While NMR and MS define the primary covalent structure, Infrared (IR) spectroscopy serves as an orthogonal validation tool specifically tailored for probing the intermolecular dynamics of the pyrazole N-H bond.

The Causality of IR Shifts

Pyrazoles are notorious for forming robust intermolecular hydrogen-bonded dimers and oligomers in the solid state.

-

Free N-H: In dilute non-polar solutions, the unassociated N-H bond vibrates at a higher frequency, producing a sharp peak around 3400 cm⁻¹[7].

-

Hydrogen-Bonded N-H: In the solid state, the N-H proton acts as a hydrogen bond donor to the N2 lone pair of an adjacent molecule. This interaction weakens the covalent N-H bond, lowering its force constant and shifting the stretching frequency down to a broad band at 3100–3250 cm⁻¹[7].

Table 3: Key IR Vibrational Frequencies for Pyrazoles

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Significance |

| N-H Stretch (Free) | 3400 - 3450 | Medium, Sharp | Indicates monomeric state; absence of H-bonding[7]. |

| N-H Stretch (H-Bonded) | 3100 - 3250 | Broad | Indicates strong intermolecular dimerization/association[7]. |

| C=N Stretch | 1550 - 1600 | Strong | Core pyrazole ring vibration; diagnostic of the azole framework[7]. |

| C=C Stretch | 1450 - 1500 | Medium | Aromatic ring breathing modes. |

Protocol 3: ATR-FTIR Solid-State Analysis

To accurately assess the solid-state hydrogen bonding network (critical for drug formulation and polymorph screening), utilize Attenuated Total Reflectance (ATR) FTIR:

-

Background Validation: Ensure the ATR crystal (Diamond or ZnSe) is analytically clean. Acquire a background spectrum (16 scans, 4000–600 cm⁻¹). Validation Check: The background must be completely flat with no residual organic absorbances[7].

-

Sample Application: Place 1–2 mg of the solid pyrazole directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate optical contact, which is required for the evanescent wave to penetrate the sample[7].

-

Acquisition & Interpretation: Acquire the sample spectrum (32 scans). Causality: Solid-state ATR avoids solvent interference, allowing the researcher to observe the true extent of the N-H ⋯ N hydrogen bonding network via the broadened 3200 cm⁻¹ band.

Conclusion

The structural elucidation of pyrazole derivatives requires a multi-modal approach that respects the dynamic physical chemistry of the azole ring. By utilizing VT-NMR to freeze tautomeric exchange, leveraging the thermodynamic predictability of HCN/N₂ loss in MS, and probing hydrogen-bonding networks via ATR-FTIR, researchers can build a self-validating matrix of analytical data. This rigorous approach ensures absolute structural confidence, mitigating downstream risks in drug discovery and development.

References

- Benchchem: Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study - Freie Universität Berlin.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen.

- Nitrogen-15 nuclear magnetic resonance spectroscopy.

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

- Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem.

- An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of pyrazole-based compounds

An In-Depth Technical Guide to the Discovery and Enduring Legacy of Pyrazole-Based Compounds

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its journey from a serendipitous laboratory discovery in the late 19th century to its role as a "privileged scaffold" in numerous blockbuster pharmaceuticals is a testament to its remarkable chemical versatility and biological significance. Pyrazole and its derivatives are integral to a wide array of therapeutic agents, exhibiting properties that span anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2]

This technical guide provides a comprehensive exploration of the . It is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the foundational experimental work, the evolution of synthetic strategies, and the causal links between chemical structure and biological function that have defined this critical class of molecules. We will delve into the original protocols of pioneering chemists, trace the development of key pyrazole-containing drugs, and examine the chemical principles that continue to make this scaffold a fertile ground for innovation.

Part I: The Dawn of Pyrazole Chemistry

The story of pyrazole is a classic example of scientific discovery, where curiosity and serendipity opened a new field of chemical and medical science. It began not with a direct search for this specific heterocycle, but during investigations into other known compounds.

The Serendipitous Discovery by Ludwig Knorr (1883)

The history of pyrazole chemistry begins with the German chemist Ludwig Knorr. In 1883, while conducting research on quinine derivatives, Knorr serendipitously synthesized a novel compound with potent analgesic and antipyretic properties.[1] This reaction, the condensation of ethyl acetoacetate with phenylhydrazine, did not yield the expected quinoline derivative but instead a new heterocyclic system. Knorr named this class of compounds "pyrazole" and the specific derivative, which was later methylated, became known as Antipyrine.[2][3] This discovery was a landmark event, marking the birth of the first commercially successful, fully synthetic drug and laying the groundwork for the modern field of medicinal chemistry.[1][4] Antipyrine quickly became one of the most widely used drugs in the world for pain and fever relief until the rise of aspirin.[4][5]

The Foundational Synthesis: Knorr's Protocol

The reaction discovered by Knorr, now known as the Knorr pyrazole synthesis, remains a fundamental method for constructing the pyrazole ring.[6][7] It involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[8][9] The driving force behind the reaction is the formation of a highly stable aromatic pyrazole ring.[8] The initial product of Knorr's seminal experiment was 1-phenyl-3-methyl-5-pyrazolone, the precursor to antipyrine.[4][6]

This protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[6]

-

Reactants:

-

Phenylhydrazine: 100 g

-

Ethyl acetoacetate: 125 g

-

-

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate. The reaction is exothermic and proceeds spontaneously at ambient temperature.[4][6]

-

Initial Condensation: Allow the mixture to stand. An initial condensation reaction occurs, forming an oily product and water.

-

Separation: Separate the water from the oily condensation product.

-

Cyclization: Heat the oily product on a water bath. This induces an intramolecular cyclization through the elimination of ethanol, leading to the formation of the crude 1-phenyl-3-methyl-5-pyrazolone.[6]

-

Purification: The resulting solidifies into a crystalline mass upon cooling. The product can be purified by recrystallization from hot water.[1]

-

| Compound | Molecular Formula | Reactant Mass (g) | Molar Mass ( g/mol ) |

| Phenylhydrazine | C₆H₈N₂ | 100 | 108.14 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 125 | 130.14 |

| Product: 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | - | 174.19 |

Table 1: Reactants used in the original Knorr pyrazole synthesis.

Caption: Knorr's original workflow for synthesizing the pyrazolone core.

Synthesis of the Parent Ring by Hans von Pechmann (1898)

While Knorr's work established the pyrazole derivative family, the synthesis of the parent, unsubstituted pyrazole ring was achieved fifteen years later. In 1898, German chemist Hans von Pechmann reported that pyrazole could be synthesized by the reaction of diazomethane with acetylene.[1][10] This discovery was crucial as it provided access to the fundamental pyrazole scaffold, allowing for more systematic studies of its chemical properties and reactivity.

-

Reactants:

-

Diazomethane (in a suitable solvent like ether)

-

Acetylene gas

-

-

Step-by-Step Methodology:

-

Reaction Setup: Pass a stream of acetylene gas through an ethereal solution of diazomethane.

-

Reaction: The [3+2] cycloaddition reaction occurs between the two components.

-

Isolation: After the reaction is complete, the solvent is removed by evaporation, yielding pyrazole.

-

Caption: Pechmann's synthesis of the unsubstituted pyrazole ring.

Part II: Evolution of Synthetic Methodologies

The foundational work of Knorr and Pechmann opened the floodgates for the exploration of pyrazole chemistry.[1] Over the decades, chemists have developed a diverse arsenal of synthetic methods to access a vast array of substituted pyrazoles, driven by the quest for new therapeutics and materials.

Core Principles and The Challenge of Regioselectivity

The majority of pyrazole syntheses can be categorized into two fundamental strategies: cyclocondensation and cycloaddition. The Knorr synthesis is the archetypal cyclocondensation, building the ring from a 1,3-dicarbonyl and a hydrazine. However, a key challenge arises when using an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[7][9] The outcome is governed by a delicate balance of steric hindrance, the electrophilicity of the carbonyl carbons, and reaction conditions such as pH.[7]

Caption: The regioselectivity challenge in the Knorr synthesis.

Expanding the Synthetic Toolkit

Beyond the classical Knorr synthesis, several other methods have become mainstays in the synthesis of pyrazoles.

-

From Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones has been a known route for over a century.[9] Similar to the Knorr synthesis, this method can also yield mixtures of regioisomers.

-

1,3-Dipolar Cycloaddition: This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile. A common example is the cycloaddition of sydnones (a class of mesoionic heterocycles) with alkynes to produce highly substituted pyrazoles.[9][11]

-

Modern Innovations: Contemporary organic synthesis has introduced a variety of advanced methods. These include efficient one-pot multicomponent reactions, green protocols using catalysts like nano-ZnO, and novel approaches driven by photoredox catalysis, all aimed at improving yields, selectivity, and environmental sustainability.[9][12]

Part III: Landmark Pyrazole-Based Compounds and Their Impact

The true measure of a chemical scaffold's importance lies in its applications. For pyrazole, its impact on human health has been profound, starting with its very first derivative.

Antipyrine: The First Synthetic Blockbuster

As previously mentioned, Antipyrine was the first major success story. Its synthesis is completed by the methylation of the 1-phenyl-3-methyl-5-pyrazolone intermediate produced from the Knorr reaction.[1]

-

Reactants:

-

1-phenyl-3-methyl-5-pyrazolone

-

Methyl iodide (or dimethyl sulfate)

-

-

Step-by-Step Methodology:

-

Reaction: The 1-phenyl-3-methyl-5-pyrazolone is heated with an excess of methyl iodide in a sealed tube at 100°C. This forms the hydriodide salt of antipyrine.[1]

-

Liberation of Free Base: The resulting salt is treated with a concentrated ammonia solution. This causes the antipyrine free base to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration and can be further purified by recrystallization.

-

The Coxib Era: A Revolution in Anti-Inflammatory Therapy

For much of the 20th century, nonsteroidal anti-inflammatory drugs (NSAIDs) were the standard treatment for pain and inflammation. However, their mechanism of inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes led to significant gastrointestinal side effects. The discovery in the early 1990s that COX-2 is the isoform primarily responsible for inflammation sparked a race to develop selective COX-2 inhibitors.[13][14]

This research culminated in the development of the "coxib" class of drugs, with the pyrazole scaffold at its core. Celecoxib (marketed as Celebrex), discovered by a team at Searle, was launched in 1998 and became a blockbuster drug.[13][15] Its structure features a central 1,5-diarylpyrazole ring. The key to its selectivity is a benzenesulfonamide moiety, which can bind to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[16][17]

Caption: Structural basis for Celecoxib's COX-2 selectivity.

A Privileged Scaffold: The Broad Spectrum of Pyrazole Activity

The success of antipyrine and celecoxib are not isolated incidents. The pyrazole nucleus is now recognized as a privileged scaffold due to its ability to form the basis of compounds with a vast range of biological activities. Its metabolic stability and versatile synthetic accessibility ensure its continued prominence in drug discovery.[1] Beyond medicine, pyrazole derivatives are also important in agrochemicals, serving as herbicides, insecticides, and fungicides.[9][11]

| Biological Activity | Example Compound Class / Drug | Reference(s) |

| Anti-inflammatory / Analgesic | Antipyrine, Celecoxib, Lonazolac | [2][15][18] |

| Antimicrobial / Antifungal | Nitrofuran-containing pyrazoles | [2][18] |

| Anticancer | BRAF inhibitors, Pyrazole-pyrazoline analogs | [2][15] |

| Antiviral | Various pyrazole nucleoside analogs | [2] |

| Anticonvulsant | Substituted indole-based pyrazoles | [2] |

| Agrochemical (Insecticide) | Fenpyroximate, Tolfenpyrad | [9][11] |

Table 2: Diverse biological activities of pyrazole-based compounds.

Conclusion

From Ludwig Knorr's foundational discovery over a century ago, the pyrazole ring system has evolved from a chemical curiosity into an indispensable tool for chemists and pharmacologists.[1] The journey from the first synthetic drug, Antipyrine, to the highly targeted selective inhibitors like Celecoxib, illustrates a remarkable progression in our understanding of chemical synthesis and rational drug design. The development of diverse and sophisticated synthetic methodologies has solidified the pyrazole's status as a vital scaffold, capable of targeting a wide spectrum of biological systems. A thorough understanding of this historical context and the foundational chemical principles is invaluable for today's researchers who continue to innovate and develop the next generation of pyrazole-based therapeutics and advanced materials.

References

- BenchChem. The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide.

- BenchChem. A Technical Guide to the Knorr Pyrazole Synthesis of 1883.

- Chem Help Asap. Knorr Pyrazole Synthesis.

- Kumar, V., & Aggarwal, N. Current status of pyrazole and its biological activities. PMC.

- BenchChem.

- Unknown. Knorr Pyrazole Synthesis.

- Ben-Attia, M., et al.

- Lopes, C. Knorr Pyrazole Synthesis of Edaravone.

- Mor, S., et al.

- International Journal for Research in Applied Science & Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals.

- Ben-Attia, M., et al.

- IntechOpen.

- Al-Ostath, A., et al. Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds. Taylor & Francis.

- Ali, A., et al. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC.

- Al-Majid, A. M., et al.

- Jiang, B., et al. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.

- Slideshare.

- Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors.

- Unknown.

- Al-Sanea, M. M., et al.

- Wikipedia. Celecoxib.

- ResearchGate. Selective COX-2 inhibitors (rofecoxib (1), celecoxib (2), lonazolac...).

- Penning, T. D., et al. New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. books.rsc.org [books.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. mdpi.com [mdpi.com]

- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

5-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic Acid: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In contemporary medicinal chemistry, the pyrazole-3-carboxylic acid core has emerged as a highly versatile, privileged scaffold. Specifically, 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 934605-31-9) and its derivatives serve as critical building blocks for the development of potent, non-purine Xanthine Oxidase (XO) inhibitors, Cyclooxygenase-2 (COX-2) selective inhibitors, and Cannabinoid Receptor 1 (CB1) antagonists.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale, mechanistic binding pathways, and synthetic workflows associated with this compound. This whitepaper moves beyond theoretical literature, providing drug development professionals with field-proven, self-validating experimental protocols to accelerate preclinical hit-to-lead optimization.

Structural Rationale and Pharmacophore Mapping

The pharmacological utility of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid is dictated by three distinct structural features:

-

The Pyrazole Core: Acts as a rigid, aromatic bioisostere that precisely dictates the spatial vector of its substituents. It provides multiple hydrogen bond donor/acceptor sites (via the NH and N atoms) to interact with target enzyme backbones.

-

The 3-Carboxylic Acid Moiety: Functions as the primary pharmacophore in enzyme active sites. In oxidoreductases, it mimics the acidic functionalities of endogenous substrates, extending deep into catalytic pockets[1].

-

The 4-Cyanophenyl Group: The cyano (-CN) group is a potent electron-withdrawing group (EWG) that lowers the pKa of the pyrazole NH, enhancing membrane permeability and metabolic stability. Furthermore, its linear, sp-hybridized geometry acts as a strong hydrogen bond acceptor capable of anchoring into deep, narrow hydrophobic channels[2].

Mechanistic Application I: Xanthine Oxidase (XO) Inhibition

Hyperuricemia, the underlying cause of gout, is clinically managed by inhibiting Xanthine Oxidase (XO), the enzyme responsible for oxidizing hypoxanthine to uric acid. While traditional therapies rely on purine analogs like allopurinol, pyrazole-carboxylic acids offer a highly selective, non-purine alternative that avoids purine-pathway off-target toxicity[1].

Causality in Binding Dynamics

The carboxylic acid moiety of the pyrazole extends directly into the molybdenum disulfide active site of XO. Here, it forms critical, high-affinity hydrogen bonds with the Arg880 and Thr1010 residues[1]. Concurrently, the 4-cyanophenyl group occupies the adjacent hydrophobic pocket. The electron-withdrawing nature of the cyano group enhances the dipole moment of the aryl ring, optimizing pi-pi stacking interactions with surrounding phenylalanine residues, thereby drastically lowering the IC50[2].

Mechanism of Xanthine Oxidase inhibition by pyrazole-3-carboxylic acid via active site H-bonding.

Protocol: Self-Validating In Vitro XO Inhibitory Assay

To accurately quantify the inhibitory potency of synthesized pyrazole derivatives, a continuous spectrophotometric rate determination must be employed.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA. Dissolve Xanthine Oxidase (bovine milk source) to a final concentration of 0.05 U/mL.

-

Compound Incubation: Dissolve the pyrazole derivative in DMSO (final assay DMSO concentration <1%). Incubate 10 μL of the inhibitor with 100 μL of the XO enzyme solution at 37°C for 15 minutes to allow for steady-state binding.

-

Reaction Initiation: Add 100 μL of 0.15 mM xanthine substrate to initiate the reaction.

-

Kinetic Measurement: Immediately monitor the formation of uric acid by measuring the absorbance at 295 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve to determine the IC50.

Self-Validation Checkpoint: The continuous spectrophotometric rate determination must yield a linear progression curve for the first 3 minutes. An R2<0.98 indicates substrate depletion or enzyme aggregation, requiring immediate assay recalibration. Furthermore, the assay must include Allopurinol as a positive control. If the calculated IC50 of Allopurinol deviates by more than 15% from the established baseline (~2.0 μM)[2], the assay plate must be invalidated due to potential reagent oxidation.

Mechanistic Application II: COX-2 and CB1 Receptor Modulation

Beyond oxidoreductases, the pyrazole-3-carboxylic acid scaffold is highly privileged in modulating G-protein coupled receptors (GPCRs) and cyclooxygenases. 1,5-diarylpyrazole-3-carboxylic acids are direct synthetic precursors to CB1 antagonists (e.g., rimonabant analogs) and COX-2 selective anti-inflammatory agents[3],[4].

Quantitative Data Summary

The versatility of the cyano-pyrazole and related carboxylic acid scaffolds is demonstrated by their nanomolar to low-micromolar affinities across multiple targets.

| Compound Scaffold | Target Enzyme/Receptor | IC50 Value | Reference |

| 1-(3-Cyanophenyl)-1H-pyrazole-4-carboxylic acid | Xanthine Oxidase (XO) | 5.5 nM | [2] |

| 5-Phenylisoxazole-3-carboxylic acid analogues | Xanthine Oxidase (XO) | 0.36 μM | [2] |

| 1-Acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole | Xanthine Oxidase (XO) | 5.3 μM | [2] |

| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-pyrazoline | CB1 Receptor | 14.1 nM | [3] |

| Benzothiophen-2-yl pyrazole carboxylic acid | COX-2 | 0.01 μM | [4] |

| Allopurinol (Clinical Reference) | Xanthine Oxidase (XO) | 2.0 μM | [2] |

Protocol: COX-2 Selectivity Profiling

To ensure the 4-cyanophenyl substitution drives COX-2 selectivity over COX-1 (minimizing gastrointestinal ulcerogenic liability), a fluorometric inhibitor screening assay is utilized.

Step-by-Step Methodology:

-

Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

-

Inhibitor Addition: Add the pyrazole-3-carboxylic acid derivative (titrated from 0.001 to 10 μM) and incubate for 10 minutes at room temperature.

-

Catalysis: Introduce arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) simultaneously.

-

Detection: Measure the fluorescence of resorufin (the oxidation product of ADHP) at Ex/Em = 535/590 nm.

Self-Validation Checkpoint: The Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) must be calculated. The assay is only considered valid if the reference standard (Celecoxib) yields an SI > 300. If the SI of the reference falls below this threshold, the hematin cofactor may be degraded, and fresh solutions must be prepared.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid relies on a robust, three-component logic: a Claisen condensation followed by a hydrazine-mediated cyclization and subsequent saponification[5].

Causality Behind Chemical Choices

The Claisen condensation between 4-cyanoacetophenone and diethyl oxalate is strictly maintained at 0°C. This thermal control is critical to prevent the self-condensation of the acetophenone enolate. During cyclization, hydrazine hydrate is added dropwise to the dione intermediate; this controlled addition manages the exothermic nature of the reaction and thermodynamically favors the formation of the desired 3,5-regioisomer over kinetic byproducts.

Step-by-step synthetic workflow for 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid.

Protocol: Step-by-Step Synthesis

-

Condensation: To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0°C, add a mixture of 4-cyanoacetophenone (1.0 eq) and diethyl oxalate (1.2 eq). Stir for 4 hours at room temperature.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material indicates successful condensation.

-

-

Cyclization: Isolate the intermediate ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. Dissolve in ethanol, add hydrazine hydrate (1.5 eq) dropwise, and reflux for 6 hours.

-

Validation: Confirm the intermediate identity of ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate via LC-MS (Expected [M+H]+ peak) before proceeding to prevent the propagation of uncyclized side products.

-

-

Saponification: Dissolve the ester in a 1:1 mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 12 hours.

-

Isolation: Evaporate the THF, wash the aqueous layer with diethyl ether, and acidify to pH 2 using 1M HCl to precipitate the final product.

Self-Validation Checkpoint: Post-saponification, the precipitation of the product upon acidification must be quantitative. Analyze the filtrate via HPLC; if the product peak area in the filtrate exceeds 5% of the total expected yield, the precipitation temperature must be lowered to 4°C to minimize solubility losses.

References

-

Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) . National Center for Biotechnology Information (PMC). 6[6]

-

Recent advances in the therapeutic applications of pyrazolines . National Center for Biotechnology Information (PMC). 3[3]

-

One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles . American Chemical Society (ACS Publications). 5[5]

-

Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials . National Center for Biotechnology Information (PMC). 2[2]

-

Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects . Journal of Medicinal Chemistry - ACS Publications. 1[1]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . MDPI. 4[4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold in Modern Medicinal Chemistry: A Definitive Guide to Structure-Activity Relationships (SAR) and Experimental Validation

Executive Summary

The pyrazole ring—a five-membered heterocyclic diazole—remains one of the most privileged scaffolds in drug discovery. Its unique electronic distribution provides exceptional conformational rigidity, favorable pharmacokinetic (PK) properties, and the ability to act as both a hydrogen bond donor and acceptor[1]. This technical guide synthesizes recent structure-activity relationship (SAR) data across oncology, immunology, and infectious diseases. As a self-contained resource for drug development professionals, it bridges the gap between theoretical pharmacophore modeling and rigorous, self-validating experimental workflows.

The Mechanistic Foundation of the Pyrazole Pharmacophore

The pharmacological versatility of pyrazole stems from its highly modifiable positions (N-1, C-3, C-4, and C-5). Understanding the causality behind these substitutions is critical for rational drug design:

-

N-1 Position (Lipophilicity & Vectoring): Substitution at N-1 is primarily used to modulate the overall lipophilicity (logP) of the molecule and dictate its spatial orientation within a target binding pocket. For example, in cannabinoid (CB1) receptor antagonists, a 2,4-dichlorophenyl group at N-1 is essential for anchoring the molecule in the receptor's hydrophobic cleft[2].

-

C-3 and C-5 Positions (Target Selectivity): These positions are critical for establishing hydrogen-bonding networks. Adding a carboxamido or amide group at C-3 frequently enhances target selectivity by interacting with specific hinge-region residues in kinases[3].

-

C-4 Position (Hybridization): The C-4 position often serves as an optimal attachment point for linkers or for fusing secondary heterocycles (e.g., pyrimidines), enabling the creation of dual-target inhibitors[4].

Fig 1: Logical structure-activity relationship (SAR) mapping of the pyrazole scaffold.

SAR Case Studies Across Therapeutic Domains

Kinase Inhibitors (Oncology & Inflammation)

Pyrazoles are exceptionally effective as ATP-competitive kinase inhibitors due to their ability to mimic the adenine ring of ATP[5].

-

EGFR & VEGFR-2 (Oncology): Abnormalities in Epidermal Growth Factor Receptor (EGFR) expression drive numerous carcinomas. Recent SAR studies demonstrate that 4-methoxyphenyl pyrazole-pyrimidine hybrids act as potent dual EGFR/VEGFR-2 inhibitors. The methoxy group provides crucial hydrogen bonding with the kinase hinge region, while the pyrazole core ensures proper vector projection into the hydrophobic pocket[4]. Furthermore, fourth-generation pyrazole-based inhibitors are currently being optimized to allosterically target the C797S resistance mutation[6].

-

JNK-1 and p38α MAPK (Inflammation): In inflammatory pathways, c-Jun N-terminal kinase (JNK-1) and p38α MAPK are prime targets. Introducing an amide group onto the pyrazole core via 1,3-dipolar cycloaddition significantly enhances JNK-1 inhibition, yielding analogues with IC50 values well below 10 μM[3]. Similarly, fused pyrazole derivatives have achieved low single-digit nanomolar IC50 values against p38α, effectively blocking TNFα production in vivo with an ED50 of 0.05-0.1 mg/kg[7].

Fig 2: Pyrazole derivative intervention in the EGFR and MAPK signaling pathways.

Antimicrobial Agents

Beyond kinases, pyrazoles exhibit potent antimicrobial properties by targeting essential bacterial enzymes and receptors.

-

Topoisomerase II / DNA Gyrase: Tetrahydroindazole analogs (fused pyrazoles) have been identified as highly potent inhibitors of bacterial type II topoisomerases. SAR analysis indicates that the length and conformation of the linker at the C-4 position dictate the molecule's ability to penetrate both Gram-positive and Gram-negative bacterial cell walls[8].

-

Broad-Spectrum Activity: Novel hydrazinecarboxamide-substituted pyrazoles synthesized via ultrasound irradiation have demonstrated remarkable efficacy. Specific derivatives achieved Minimum Inhibitory Concentrations (MIC) of 0.25 μg/mL against E. coli and S. epidermidis[9]. Molecular docking validates these findings, showing binding energies between -7.20 to -11.70 kcal/mol within antimicrobial protein active sites[10].

Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of specific structural modifications on pyrazole derivatives.

| Target Enzyme/Receptor | Key Pyrazole Substitution | Pharmacological Impact | Reference |

| p38α MAPK | Fused pyrazole core | IC50 in low single-digit nM range; ED50 = 0.05 mg/kg. | [7] |

| JNK-1 | Amide group at C-3/C-5 | Enhanced hinge-region binding; IC50 < 10 μM. | [3] |

| EGFR / VEGFR-2 | 4-methoxyphenyl at C-5 | Dual inhibition; overcomes steric clashes in ATP pocket. | [4] |

| Bacterial Topo II | Tetrahydroindazole fusion | Broad-spectrum Gram(+)/Gram(-) activity. | [8] |

| Bacterial Targets | Hydrazinecarboxamide at C-4 | MIC = 0.25 μg/mL against E. coli and S. epidermidis. | [9] |

| CB1 Receptor | 2,4-dichlorophenyl at N-1 | Potent antagonism; anchors to hydrophobic cleft. | [2] |

Experimental Workflows for SAR Validation

To ensure high scientific integrity, the evaluation of synthesized pyrazole derivatives must rely on self-validating systems . A self-validating protocol contains internal controls that prove the assay's mechanical and biological success independently of the test compound's performance.

Self-Validating Kinase Inhibition Assay (HTRF Protocol)

Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard colorimetric assays because it utilizes time-gated fluorophores (e.g., Europium cryptate), which eliminates false positives caused by the autofluorescence of the pyrazole compounds themselves.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Causality: 1 mM Dithiothreitol (DTT) must be added fresh to prevent the oxidation of critical cysteine residues in the kinase active site, which would otherwise artificially lower enzyme activity.

-

Compound Plating: Dispense pyrazole derivatives into a 384-well plate using an acoustic dispenser.

-

Internal Controls (The Validation Matrix):

-

Positive Control: Staurosporine (pan-kinase inhibitor) to prove the enzyme can be inhibited.

-

Negative Control: 1% DMSO vehicle to establish the 100% enzyme activity baseline.

-

Background Control: Buffer without enzyme to establish the 0% activity baseline.

-

-

Reaction Initiation: Add the specific kinase (e.g., EGFR or JNK-1) and ATP/substrate mixture. Incubate for 60 minutes at room temperature.

-

Detection & Validation: Add HTRF detection reagents. Read time-resolved fluorescence at 620 nm and 665 nm.

-

Self-Validation Check: Calculate the Z'-factor using the DMSO and Background controls. Rule: If Z' < 0.5, the assay is mechanically invalid and must be discarded. If Z' ≥ 0.5, the IC50 values of the pyrazole compounds are mathematically reliable.

Fig 3: Self-validating high-throughput screening workflow for kinase inhibitors.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Visual turbidity checks are subjective. This protocol uses a metabolic dye to provide an objective, self-validating endpoint for pyrazole MIC determination.

Step-by-Step Methodology:

-

Inoculum Preparation: Standardize bacterial suspension (e.g., E. coli) to 0.5 MacFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Serial Dilution: Perform 2-fold serial dilutions of the pyrazole derivatives in a 96-well plate.

-

Internal Controls:

-

Sterility Control: Uninoculated MHB to prove no environmental contamination.

-

Growth Control: Inoculated MHB + 1% DMSO to prove the vehicle does not kill the bacteria.

-

Reference Control: Ciprofloxacin or Cefotaxime[10] to ensure the bacterial strain exhibits standard susceptibility.

-

-

Incubation & Objective Readout: Incubate at 37°C for 18 hours. Add 30 μL of 0.015% Resazurin dye to all wells and incubate for 2 more hours.

-

Validation: Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active bacteria. The MIC is strictly defined as the lowest concentration well that remains blue. If the Sterility Control turns pink, or the Growth Control remains blue, the plate is immediately invalidated.

References

-

An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - Current Topics in Medicinal Chemistry (2025). 11[11]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - Bioorganic & Medicinal Chemistry (2014). 3[3]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - Medicinal Chemistry (2025). 6[6]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - Journal of Medicinal Chemistry (1999). 2[2]

-

Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - Bioorganic & Medicinal Chemistry Letters (2009). 7[7]

-

Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - Future Medicinal Chemistry (2026). 1[1]

-

Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles... - PubMed / Bentham Science (2024). 10[10]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - Molecules (2018).

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - Molecules / MDPI (2022). 5[5]

-

Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - Bioorganic & Medicinal Chemistry Letters (2007). 8[8]

-

Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - Bioorganic Chemistry (2022). 4[4]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - Saudi Journal of Biological Sciences (2016). 9[9]

Sources

- 1. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3- d] Pyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preclinical Evaluation of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic Acid in Anticancer Assays

Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Application: In Vitro Phenotypic Screening, Target Modulation (STAT3/CDK), and Cytotoxicity Profiling

Executive Summary & Mechanistic Rationale

The pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern oncology drug discovery. Specifically, 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid serves as a highly versatile building block and active moiety for developing targeted anticancer therapeutics.

Why this structure matters: The 1H-pyrazole core acts as a rigid, planar bioisostere that readily participates in hydrogen bonding within the ATP-binding pockets of kinases (e.g., Cyclin-Dependent Kinases, CDKs)[1]. Concurrently, the 4-cyanophenyl substitution provides a critical dipole and acts as a hydrogen-bond acceptor, which has been shown to enhance binding affinity in the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3)[2][3]. The carboxylic acid acts as a synthetic anchor for amide/ester derivatization or as a direct metal-chelating/hydrogen-bonding moiety[4].

This application note provides a self-validating, field-tested protocol for evaluating the antiproliferative and mechanistic efficacy of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid (and its immediate derivatives) in human cancer cell lines.

Fig 1: Dual-inhibition mechanism of pyrazole-3-carboxylic acid derivatives on STAT3 and CDK2.

Physicochemical Properties & Formulation Guidelines

To ensure reproducible assay results, proper handling of the compound is critical. Poor solubility can lead to compound precipitation, resulting in artificially low potency (false negatives).

-

Solubility: The compound is highly soluble in Dimethyl Sulfoxide (DMSO). It is poorly soluble in aqueous buffers at neutral pH due to the lipophilic cyanophenyl ring.

-

Stock Preparation: Prepare a 10 mM master stock in 100% molecular-biology grade DMSO. Aliquot into single-use tubes to prevent freeze-thaw degradation. Store at -20°C in the dark.

-

Assay Causality Rule: The final DMSO concentration in any cell-based assay must not exceed 0.5% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, which confounds the true IC50 of the pyrazole derivative.

Standardized Experimental Workflows

Fig 2: Standardized preclinical workflow for evaluating pyrazole-based anticancer agents.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Purpose: To determine the half-maximal inhibitory concentration (IC50) across cancer cell lines. Note: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than MTT, as pyrazole derivatives can sometimes interfere with mitochondrial oxidoreductase activity, skewing colorimetric readouts[5][6].

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cancer cells (e.g., HCT116 colon carcinoma or MCF-7 breast cancer). Seed 3,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) into a 96-well opaque white microplate.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and recovery.

-

Compound Dilution: Prepare a 10-point serial dilution (1:3) of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid in complete media. The concentration range should span 0.01 µM to 100 µM.

-

Treatment: Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-Fluorouracil or Dinaciclib).

-

Endpoint: Incubate for 72 hours.

-

Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Readout: Record luminescence using a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: Target Modulation Assessment (STAT3 Phosphorylation)

Purpose: To validate that the compound successfully penetrates the cell and engages its target (STAT3 SH2 domain) to prevent phosphorylation at Tyrosine 705.

Step-by-Step Methodology:

-

Cell Starvation (Critical Step): Seed HCT116 cells in 6-well plates at 5×105 cells/well. After 24 hours, wash cells with PBS and replace with serum-free media for 16 hours. Causality: Serum starvation reduces basal kinase activity and background p-STAT3 levels, creating a clean signal window for the assay.

-

Pre-treatment: Treat cells with the pyrazole compound at 0.5x, 1x, and 2x the established IC50 for 2 hours.

-

Stimulation: Add 20 ng/mL of recombinant human IL-6 for 30 minutes to acutely stimulate STAT3 phosphorylation.

-

Lysis: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly cleave the phosphate from Y705 during lysis, yielding a false negative for target engagement.

-

Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

-

Immunodetection: Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH (loading control). Visualize using ECL substrate.

Expected Quantitative Data & Pharmacological Parameters

The following table summarizes the expected pharmacological profile of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid and its optimized amide derivatives, synthesized from historical baseline data of pyrazole-3-carboxamide analogs[1][5][7].

| Parameter | Expected Range / Value | Assay Method | Significance |

| IC50 (HCT116) | 1.5 - 7.5 µM | CellTiter-Glo (72h) | Potency in colorectal carcinoma models |

| IC50 (MCF-7) | 3.0 - 10.0 µM | CellTiter-Glo (72h) | Potency in hormone-dependent breast cancer |

| p-STAT3 (Y705) Inhibition | >75% reduction at 10 µM | Western Blot | Confirms intracellular target engagement |

| CDK2/Cyclin E Inhibition | IC50 < 250 nM | Kinase Profiling Assay | Validates ATP-competitive kinase inhibition |

| Apoptotic Population | >45% at 2x IC50 | Flow Cytometry (Annexin V) | Confirms mechanism of cell death (apoptosis vs. necrosis) |

Troubleshooting & Expert Insights

-

Self-Validating Controls: Always run a well-characterized inhibitor alongside your novel pyrazole derivative. For STAT3 assays, use Stattic (10 µM). For CDK assays, use Dinaciclib (50 nM)[1]. If your positive control fails to inhibit the target, your assay system is compromised, and the data for your test compound must be discarded.

-

Edge Effects in 96-well Plates: Evaporation in the outer wells can artificially concentrate the compound, leading to skewed IC50 curves. Solution: Fill the outer perimeter wells with 200 µL of sterile PBS and only use the inner 60 wells for the assay.

-

Fluorescence Interference: The 4-cyanophenyl moiety conjugated to a pyrazole ring can occasionally exhibit auto-fluorescence in the UV/Blue spectrum. If using flow cytometry (e.g., DAPI or Hoechst staining), run a "compound-only" control to subtract background fluorescence.

References

-

Kasımoğulları, R., Duran, H., Yağlıoğlu, A. Ş., Mert, S., & Demirtaş, İ. "Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives." Monatshefte für Chemie - Chemical Monthly, 146(10), 1743-1749 (2015). URL:[Link]

-

Wyatt, P. G., Woodhead, A. J., Berdini, V., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry, 51(16), 4986-4999 (2008). URL:[Link]

-

Jin, W., Zhang, T., Zhou, W., et al. "Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis." Journal of Medicinal Chemistry, 65(9), 6710-6728 (2022). URL:[Link]

Sources

- 1. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (PDF) Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pyrazole Derivatives as Privileged Scaffolds in Kinase Inhibitor Discovery

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology and Immunology. Focus: Translating pyrazole-based pharmacophores from biochemical screening (TR-FRET) to cellular validation (JAK-STAT signaling).

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrazole ring (a five-membered 1,2-diazole) has emerged as a highly privileged scaffold, particularly in the design of receptor tyrosine kinase (RTK) and non-receptor tyrosine kinase inhibitors[1]. The unique physicochemical properties of pyrazole derivatives allow them to act as ideal bioisosteres for the adenine ring of ATP.

The Causality of Scaffold Selection: The success of pyrazole derivatives—such as the JAK1/2 inhibitor Ruxolitinib—stems from their precise shape complementarity within the highly conserved ATP-binding pocket of kinases[2]. The adjacent nitrogen atoms on the pyrazole ring function simultaneously as a hydrogen bond donor (–NH) and acceptor (–N=). This dual capacity enables the scaffold to form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor and outcompeting endogenous ATP[2]. This mechanistic interaction effectively halts the aberrant Janus kinase (JAK) signaling that drives myeloproliferative neoplasms (MPNs) and severe inflammatory dermatoses[3].

To successfully identify and optimize novel pyrazole-based inhibitors, researchers must employ a self-validating screening cascade. This begins with a highly sensitive biochemical assay to determine intrinsic affinity, followed by a cellular functional assay to confirm membrane permeability and target engagement in a physiological environment.

Fig 1. Drug discovery screening cascade for pyrazole-based kinase inhibitors.

Quantitative Data: Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold allows for the tuning of selectivity across the kinome. Below is a summary of benchmark pyrazole derivatives and their biochemical potencies.

| Compound Name | Primary Target(s) | Scaffold Type | Biochemical IC₅₀ (nM) | Clinical Indication |

| Ruxolitinib | JAK1 / JAK2 | Pyrrolo-pyrazole | 3.3 / 2.8 | Myelofibrosis, Polycythemia Vera[4] |

| Baricitinib | JAK1 / JAK2 | Pyrrolo-pyrazole | 5.9 / 5.7 | Rheumatoid Arthritis[2] |

| Afuresertib | AKT1 | Pyrazole-thiophene | 0.08 | Multiple Myeloma (Investigational)[1] |

| Crizotinib | ALK / ROS1 | Aminopyrazole | ~20.0 | Non-Small Cell Lung Cancer (NSCLC) |

Protocol 1: High-Throughput Biochemical Screening (TR-FRET)

To evaluate the IC₅₀ of novel pyrazole derivatives against JAK2, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard.

Assay Rationale: TR-FRET utilizes a long-lifetime fluorophore (Terbium) as a donor and a standard fluorophore (Fluorescein) as an acceptor. By introducing a time delay before measurement, short-lived background autofluorescence from the pyrazole library compounds is completely eliminated, ensuring high trustworthiness and a robust Z'-factor[5]. We run the assay at the apparent Michaelis constant ( Km,app ) for ATP to maximize sensitivity to ATP-competitive pyrazole inhibitors[5].

Materials Required

-

Enzyme: Purified recombinant human JAK2 (JH1/JH2 domains)[2].

-

Substrate: Fluorescein-poly-GAT (Glu, Ala, Tyr)[5].

-

Detection: LanthaScreen™ Tb-PY20 anti-phosphotyrosine antibody[5].

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology

-

Compound Preparation: Serially dilute the pyrazole derivatives in 100% DMSO. Transfer 100 nL of the compounds into a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

-

Enzyme-Inhibitor Pre-incubation: Add 5 µL of JAK2 enzyme (optimized to 0.5 nM final concentration) in Kinase Buffer to the assay plate.

-

Expert Insight: Pre-incubate for 30 minutes at room temperature. Pyrazole derivatives often exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase activation loop. Pre-incubation ensures equilibrium is reached before the reaction begins.

-

-

Reaction Initiation: Add 5 µL of a substrate/ATP mix (final concentrations: 200 nM Fluorescein-poly-GAT and 10 µM ATP). The 10 µM ATP concentration must strictly match the pre-determined Km,app for JAK2[5].

-

Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

-

Reaction Quench & Detection: Add 10 µL of Detection Buffer containing 20 mM EDTA and 2 nM Tb-PY20 antibody[5].

-